Methyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-4-(4-methoxyphenyl)butanoate
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Overview
Description
Methyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-4-(4-methoxyphenyl)butanoate is a complex organic compound with a unique structure that includes a dimethylamino group, a methoxyphenyl group, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-4-(4-methoxyphenyl)butanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Schiff bases reduction routes, where the starting materials undergo a series of reactions to form the final product . The reaction conditions often include the use of catalysts such as sodium borohydride (NaBH4) for reduction processes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-4-(4-methoxyphenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like NaBH4 to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Sodium borohydride (NaBH4): A reducing agent used for the reduction of various functional groups.
Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Nucleophiles: For substitution reactions, including amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with NaBH4 can yield secondary amines, while oxidation can produce corresponding oxidized derivatives .
Scientific Research Applications
Methyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-4-(4-methoxyphenyl)butanoate has several scientific research applications, including:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-4-(4-methoxyphenyl)butanoate involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino and methoxyphenyl groups play crucial roles in its binding affinity and reactivity. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A related compound with similar structural features.
2-Methoxy-5-((phenylamino)methyl)phenol: Another compound with comparable functional groups and reactivity.
Uniqueness
Methyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-4-(4-methoxyphenyl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-4-(4-methoxyphenyl)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-20(2)13-5-6-17(21)19-16(18(22)24-4)12-9-14-7-10-15(23-3)11-8-14/h5-8,10-11,16H,9,12-13H2,1-4H3,(H,19,21)/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPVOQKRCFRJGK-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC(CCC1=CC=C(C=C1)OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC(CCC1=CC=C(C=C1)OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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